molecular formula C9H18O3 B2541745 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol CAS No. 2248317-48-6

2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol

Cat. No. B2541745
CAS RN: 2248317-48-6
M. Wt: 174.24
InChI Key: BCQRTJFWIRKQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol, also known as DMPD, is a chemical compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. DMPD is a colorless liquid that is soluble in water and organic solvents. It has been widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol is not fully understood. However, studies have suggested that it may act by disrupting the cell membrane of microorganisms, leading to cell death. It has also been suggested that 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol may inhibit the activity of certain enzymes in the cell.
Biochemical and Physiological Effects
2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage. It has also been found to have anti-inflammatory properties and can reduce the production of cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol has several advantages for laboratory experiments. It is easy to synthesize, has a high yield, and is stable under various conditions. It is also soluble in water and organic solvents, making it easy to work with. However, 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol has some limitations. It is highly flammable and should be handled with care. It can also be toxic if ingested or inhaled, and proper safety precautions should be taken when working with it.

Future Directions

There are several future directions for research on 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol. One area of interest is its potential use in cancer treatment. Further studies are needed to determine its efficacy and safety in this application. Another area of interest is its potential use as an antimicrobial agent. Studies are needed to determine its effectiveness against various microorganisms and to assess its potential for use in clinical settings. Additionally, further research is needed to understand the mechanism of action of 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol and to identify potential targets for its use in various applications.

Synthesis Methods

The synthesis of 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol can be achieved through several methods, including the reaction of 2,2-dimethyl-1,3-dioxolane with propylene oxide in the presence of a catalyst. Another method involves the reaction of 2,2-dimethyl-1,3-dioxolane with propylene oxide and sodium hydroxide. The yield of 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol is typically high in both methods.

Scientific Research Applications

2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit antiviral, antibacterial, and antifungal properties. Studies have shown that 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol can inhibit the growth of various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Furthermore, 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol has been found to have anticancer properties and has been studied for its potential use in cancer treatment.

properties

IUPAC Name

2-(6,6-dimethyl-1,4-dioxan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-7(4-10)8-5-11-6-9(2,3)12-8/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQRTJFWIRKQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1COCC(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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